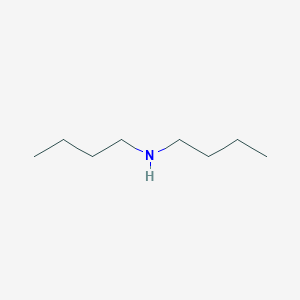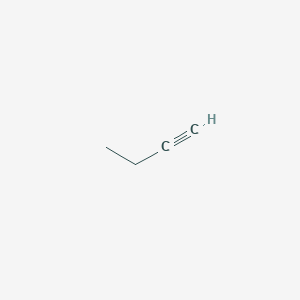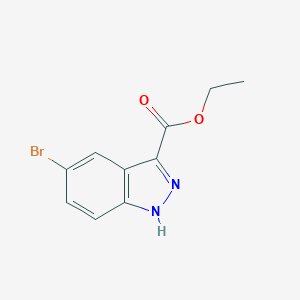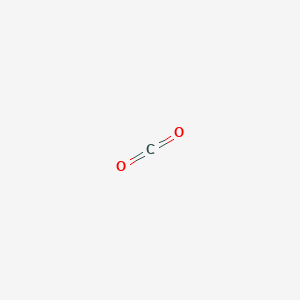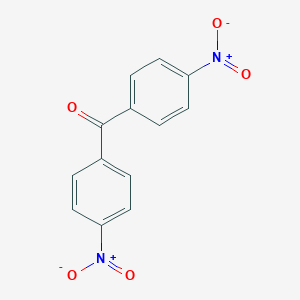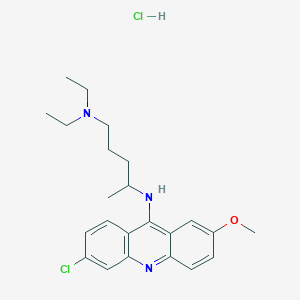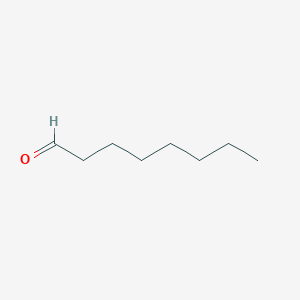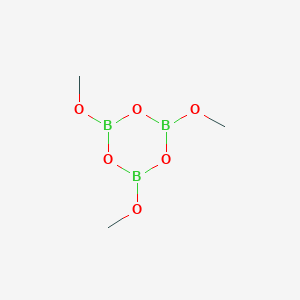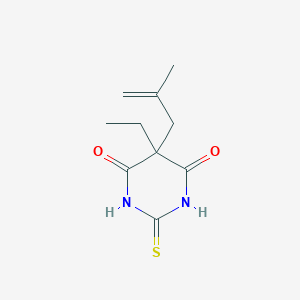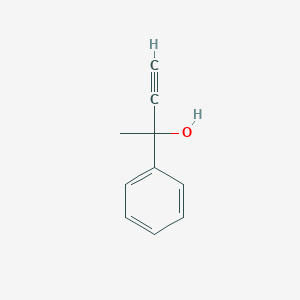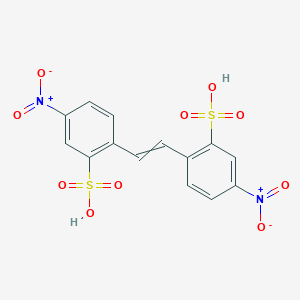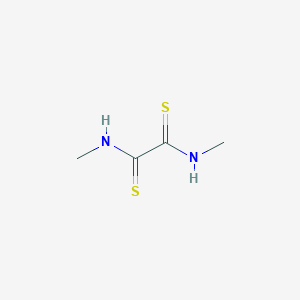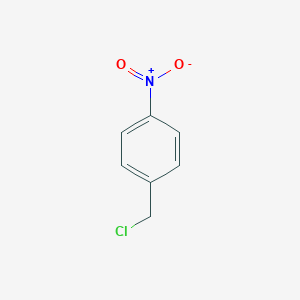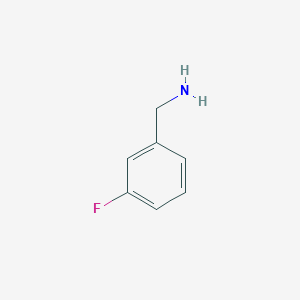![molecular formula C8H16N+ B089564 5-Azoniaspiro[4.4]nonane CAS No. 176-49-8](/img/structure/B89564.png)
5-Azoniaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azoniaspiro[4.4]nonane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes. In 4]nonane, its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. We will also discuss future directions for research on this compound.
作用機序
The mechanism of action of 5-Azoniaspiro[4.4]nonane involves its ability to modulate the activity of ion channels and neurotransmitter release. This compound has been shown to bind to the NMDA receptor and enhance its activity, leading to increased calcium influx and neurotransmitter release. It has also been shown to enhance the activity of the GABA receptor, leading to increased chloride ion influx and decreased neuronal excitability.
生化学的および生理学的効果
5-Azoniaspiro[4.4]nonane has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to enhance spatial memory and improve cognitive function in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One of the main advantages of using 5-Azoniaspiro[4.4]nonane in lab experiments is its ability to modulate the activity of ion channels and neurotransmitter release. This makes it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is being used safely and effectively.
将来の方向性
There are many future directions for research on 5-Azoniaspiro[4.4]nonane. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 5-Azoniaspiro[4.4]nonane can be achieved through a multi-step process involving the reaction of various chemical compounds. One such method involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, which is then reacted with formaldehyde and hydrogen peroxide to form 5-Azoniaspiro[4.4]nonane. This method yields a high purity product and has been used in various studies involving this compound.
科学的研究の応用
5-Azoniaspiro[4.4]nonane has been used in a variety of scientific research applications, including studies on neurotransmitter release, ion channel function, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. It has also been used to study the release of neurotransmitters such as glutamate and acetylcholine.
特性
CAS番号 |
176-49-8 |
|---|---|
製品名 |
5-Azoniaspiro[4.4]nonane |
分子式 |
C8H16N+ |
分子量 |
126.22 g/mol |
IUPAC名 |
5-azoniaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1 |
InChIキー |
NZSICTQUKULOSA-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2 |
正規SMILES |
C1CC[N+]2(C1)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



